N-benzyl-2-chloro-N-cyclopropylacetamide
Overview
Description
“N-benzyl-2-chloro-N-cyclopropylacetamide” is a chemical compound with the CAS Number: 19047-32-6 . It has a molecular weight of 223.7 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14ClNO/c13-8-12(15)14(11-6-7-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at 4° C . Its melting point is between 128-130° C at 0.1 mmHg .Scientific Research Applications
Synthesis Techniques and Structural Importance
N-benzyl-2-chloro-N-cyclopropylacetamide and its derivatives are frequently synthesized for use in various scientific applications. Cyclopropanes, such as those found in this compound, are highly valued in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. Techniques like direct N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents have been developed to transfer the cyclopropyl group onto the nitrogen of a heterocycle or an amide, showcasing the compound's versatility in synthesis (Gagnon et al., 2007). Furthermore, the inclusion of the cyclopropyl fragment in drug molecules is associated with enhancing potency, reducing off-target effects, and addressing multiple challenges encountered during drug discovery (Talele, 2016).
Antimicrobial and Cytotoxic Activities
Derivatives of this compound have been synthesized and found to exhibit significant antimicrobial and cytotoxic activities. For instance, compounds synthesized from 2-Cyano-N-arylacetamide have been used in creating various nitrogenous heterocycles with potential as antimicrobial agents against certain strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020). Moreover, a series of azetidine-2-one derivatives of 1H-benzimidazole exhibited good antibacterial activity and cytotoxic activity in vitro, further demonstrating the potential of this compound derivatives in medicinal applications (Noolvi et al., 2014).
Biodynamic Agents and Drug Development
Compounds related to this compound have been extensively studied for their biological activities and potentials as versatile biodynamic agents. Studies have revealed their roles in hepatotoxicity, suppression of inflammation, and as potential anti-cancer, lipid-lowering, anti-oxidant, and anti-coagulation agents. Specifically, coumarins and 1-azacoumarins, structurally related to this compound, have been shown to have a wide range of pharmacological activities, further highlighting the compound's significance in drug development and therapeutic applications (Kulkarni et al., 2006).
Applications in Drug Discovery
The cyclopropyl fragment, a feature in this compound, has been increasingly used in drug development, particularly for transitioning drug candidates from the preclinical to clinical stage. Its unique structural properties contribute significantly to the pharmacological profile of drugs, addressing various challenges in drug discovery and development (Talele, 2016).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-2-chloro-N-cyclopropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14(11-6-7-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVHZDXCXHVJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237296 | |
Record name | 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19047-32-6 | |
Record name | 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19047-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-2-chloro-N-cyclopropylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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